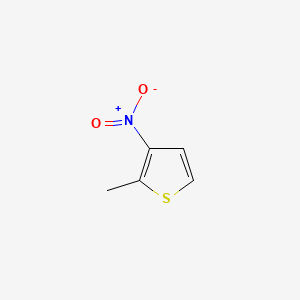

2-Methyl-3-nitrothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-3-nitrothiophene is a chemical compound that is a derivative of thiophene . It is used in various industries due to its versatile applications . It is also used as a precursor in organic synthesis .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H5NO2S . It has a molecular weight of 143.165 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral medications . It also serves as a crucial intermediate in the production of agrochemicals, such as pesticides and herbicides .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 187.18 .Applications De Recherche Scientifique

Synthesis Pathways : 2-Methyl-3-nitrothiophene is involved in the synthesis of various compounds. For instance, it's used in the synthesis of (Z,Z)-1-amino-4-methylthio-2-nitro-1,3-butadienes, leading to the production of 2-methylthio-4-nitropyrroles and acetoxylated butadienes (Surange et al., 1997). Additionally, it's part of the synthesis process of 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, a compound characterized through various spectroscopic techniques and quantum mechanical calculations (Özdemir Tarı et al., 2015).

Chemical Reactions and Properties : The chemical reactivity of this compound can be illustrated by its participation in Michael-type reactions to produce push-pull type chromophores, exhibiting significant solvatochromism (Wu et al., 1999). Moreover, its involvement in nucleophilic aromatic substitution reactions in various solvents, including room-temperature ionic liquids, highlights its versatile chemical nature (D’Anna et al., 2006).

Structural and Theoretical Analysis : The compound has been the subject of detailed structural and spectroscopic studies, leveraging techniques like single-crystal X-ray diffraction, IR, UV-Vis, and computational methods to understand its molecular structure and properties in depth (Özdemir Tarı et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-3-nitrothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSAZTUUUIXCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)

![2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B2515547.png)

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)